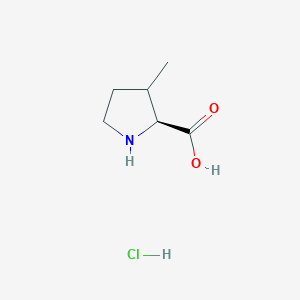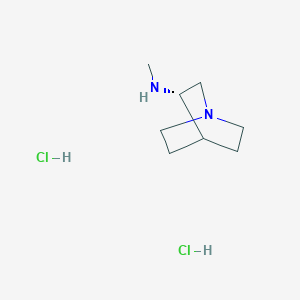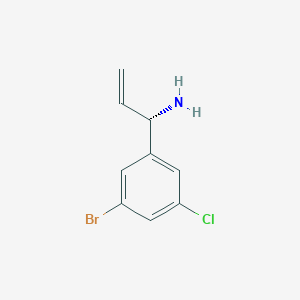![molecular formula C10H8ClNO2S B13035829 Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)
Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate typically involves the reaction of 4-chloro-3-methylthiophene with a suitable pyridine derivative under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired products are formed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes and exerting its effects . The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate include:
Thieno[2,3-b]pyridines: Known for their pharmacological and biological utility, including anticancer, antifungal, and anti-inflammatory activities.
Thieno[2,3-c]pyridine derivatives: Used as kinase inhibitors and in drug discovery programs.
Uniqueness
Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H8ClNO2S |
|---|---|
Molekulargewicht |
241.69 g/mol |
IUPAC-Name |
methyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-5-4-15-8-6(10(13)14-2)3-12-9(11)7(5)8/h3-4H,1-2H3 |
InChI-Schlüssel |
JQAIRSRFTBYVEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=C1C(=NC=C2C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol](/img/structure/B13035749.png)
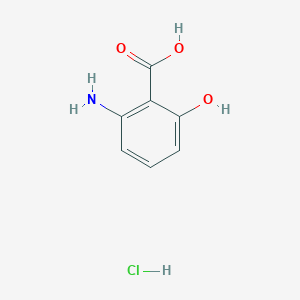
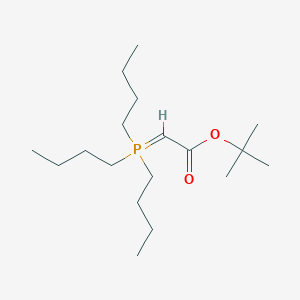
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13035773.png)
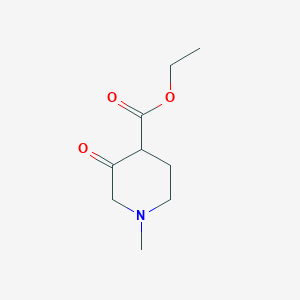
![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)
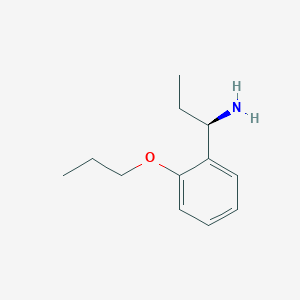
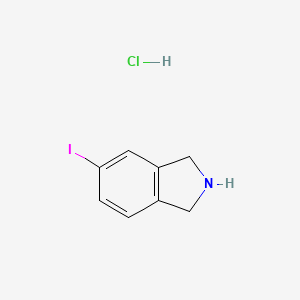
![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)

